Head-to-Head Selectivity Profile of Feniralstat Against Related Serine Proteases
Feniralstat demonstrates a high degree of selectivity for human plasma kallikrein (pKal) over several phylogenetically related serine proteases. In standard enzymatic assays, it inhibits pKal with an IC50 of 6.7 nM. In stark contrast, it shows no inhibition of human KLK1, FXIa, and Factor XIIa, with all IC50 values exceeding 40 µM . This represents a selectivity window of >5,970-fold. This quantitative differentiation is critical for researchers concerned with off-target activity, as many first-generation serine protease inhibitors exhibit promiscuous binding across the coagulation and kinin cascades.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 6.7 nM (human pKal) |
| Comparator Or Baseline | >40 µM (Human KLK1, Human FXIa, Human Factor XIIa) |
| Quantified Difference | >5,970-fold selectivity window |
| Conditions | In vitro enzymatic activity assays against purified human proteases |
Why This Matters
This quantifiable selectivity profile justifies its selection over less selective pKal inhibitors when minimizing cross-reactivity with the coagulation (FXIa) or tissue (KLK1) pathways is a critical experimental or therapeutic parameter.
